

Comparative Analysis of FN-1501-propionic acid's Kinase Selectivity Profile

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Compound of Interest

Compound Name: *FN-1501-propionic acid*

Cat. No.: *B12414685*

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For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Look at a Novel Multi-Kinase Inhibitor

This guide provides a detailed comparison of the kinase inhibition profile of **FN-1501-propionic acid** against other well-established kinase inhibitors, Sorafenib and Quizartinib. The data presented herein is intended to offer an objective overview of FN-1501's potency and selectivity, supported by experimental methodologies, to aid in drug development and research applications.

Executive Summary

FN-1501 is a potent multi-kinase inhibitor targeting key drivers of cell cycle progression and oncogenic signaling.^{[1][2][3][4]} This compound exhibits low nanomolar inhibitory activity against Cyclin-Dependent Kinases (CDK) 2, 4, and 6, as well as FMS-like Tyrosine Kinase 3 (FLT3).^[5] Beyond these primary targets, FN-1501 has been shown to inhibit a panel of other clinically relevant kinases including KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR2), Anaplastic Lymphoma Kinase (ALK), and RET proto-oncogene.^{[2][3][4]} This profile suggests its potential as a broad-spectrum anti-cancer agent. In comparison, Sorafenib is a multi-kinase inhibitor with a distinct but overlapping target profile, while Quizartinib is a highly selective FLT3 inhibitor.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the available quantitative data for FN-1501 and its comparators against a panel of selected kinases. This allows for a direct comparison of inhibitory potency (IC₅₀ values).

Kinase Target	FN-1501 IC50 (nM)	Sorafenib IC50 (nM)	Quizartinib IC50 (nM)
Primary Targets			
FLT3	0.28[5]	58[6]	~1-2 (biochemical)[7], 0.31-0.89 (cellular)[8] [9]
CDK2/cyclin A	2.47[5]	Not active[6]	No significant activity reported
CDK4/cyclin D1	0.85[5]	No significant activity reported	No significant activity reported
CDK6/cyclin D1	1.96[5]	No significant activity reported	No significant activity reported
Other Key Targets			
KIT	Activity reported[2][3] [4]	68[6]	Activity reported[7]
PDGFR β	Activity reported[2][3] [4]	57[6]	Activity reported[7]
VEGFR2	Activity reported[2][3] [4]	90[6]	No significant activity reported
RET	Activity reported[2][3] [4]	43[6]	Activity reported[7]
ALK	Activity reported[2][3] [4]	No significant activity reported	No significant activity reported
B-Raf	No significant activity reported	22[6]	No significant activity reported
c-Raf (RAF1)	No significant activity reported	6[6]	No significant activity reported

Note: IC50 values can vary depending on the assay conditions and format (biochemical vs. cellular). The data presented is compiled from various sources for comparative purposes.

Experimental Protocols

The determination of a compound's kinase inhibition profile is critical for understanding its mechanism of action and potential off-target effects. Below are detailed methodologies for two common, high-throughput kinase profiling assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Kinase of interest
- Kinase-specific substrate
- **FN-1501-propionic acid** (or comparator compound)
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Multi-well plates (e.g., 384-well white plates)
- Plate reader capable of luminescence detection

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **FN-1501-propionic acid** in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
- **Kinase Reaction Setup:**
 - Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

- Add 2.5 μL of a solution containing the kinase and its specific substrate in kinase buffer.
- Initiate the kinase reaction by adding 5 μL of ATP solution in kinase buffer. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- ATP Depletion: Add 10 μL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Detection:
 - Add 20 μL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Competition Binding Assay (e.g., KINOMEscan™)

This assay measures the ability of a test compound to compete with an immobilized ligand for binding to the active site of a kinase.

Materials:

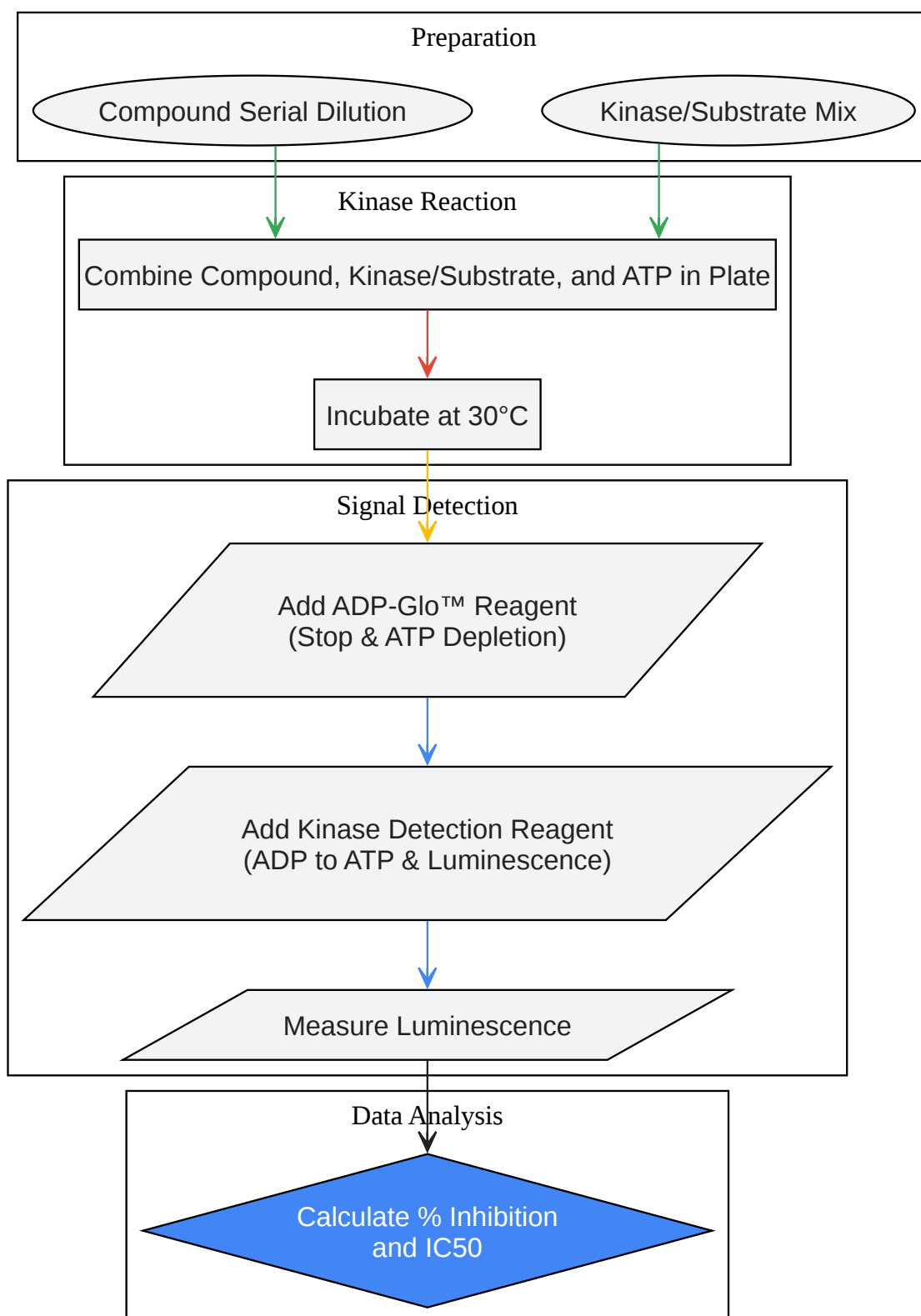
- DNA-tagged kinases
- Immobilized, active-site directed ligands on a solid support (e.g., beads)
- **FN-1501-propionic acid** (or comparator compound)

- Binding buffer
- Wash buffer
- Elution buffer
- qPCR reagents

Procedure:

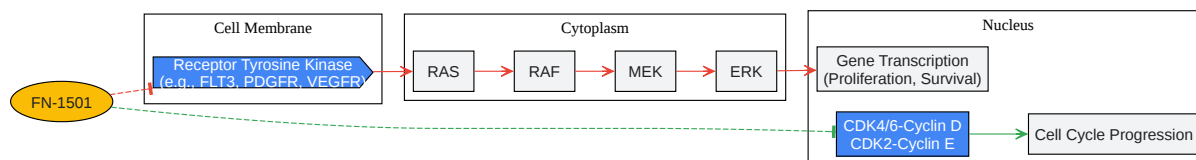
- Assay Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound (**FN-1501-propionic acid**) at a single concentration (for percent inhibition) or in a serial dilution (for K_d determination).
- Binding and Competition: Incubate the mixture to allow for competitive binding between the test compound and the immobilized ligand to the kinase active site.
- Washing: Wash the solid support to remove any unbound kinase.
- Elution: Elute the bound kinase from the solid support.
- Quantification: Quantify the amount of eluted, DNA-tagged kinase using quantitative PCR (qPCR).
- Data Analysis: The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. Results are often reported as "percent of control" (DMSO), where a lower percentage indicates stronger binding of the test compound.

Mandatory Visualization



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Caption: Workflow for a typical biochemical kinase inhibition assay.



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Caption: Simplified signaling pathways targeted by FN-1501.

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- To cite this document: BenchChem. [Comparative Analysis of FN-1501-propionic acid's Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414685#cross-reactivity-profiling-of-fn-1501-propionic-acid-against-a-kinase-panel]

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